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2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide is an organic compound with the molecular formula C13H13NO2S. It is a benzamide derivative that features a thiophene ring, which is a sulfur-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves the reaction of 2-aminobenzamide with 2-thiopheneethanol. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. For example, isatoic anhydride can be dissolved in ethyl acetate and reacted with 2-thiophenebenzylamine at 40°C for 2 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are critical factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
Chemical Information
2-hydroxy-N-[2-(thiophen-2-yl)ethyl]benzamide has the molecular formula C13H13NO2S and a molecular weight of 247.31282 .
Potential Applications Based on Similar Compounds
Some search results describe compounds with similar structural features, such as benzamide derivatives containing furan and thiophene rings, and their potential applications. These applications include:
- Antimicrobial Activity : Thiophene and furan derivatives have demonstrated antifungal and antibacterial activities, suggesting potential as antimicrobial agents.
- Anticancer Potential : Compounds containing thiophene and furan moieties may inhibit oncogenic pathways and could be potential avenue for cancer therapy.
- Enzyme Inhibition : These compounds may inhibit specific enzymes related to disease mechanisms, suggesting potential applications in treating conditions such as schizophrenia or depression.
Case Studies of a Related Compound
3-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has demonstrated antitumor and antifungal activity in studies:
- Antitumor Efficacy : Studies on MCF-7 (breast cancer) cells showed that treatment with the compound led to significant apoptosis.
- Fungicidal Activity : The compound was tested against Candida albicans and Aspergillus niger, showing promising results compared to standard antifungal agents like fluconazole.
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Antitumor Activity (IC50) | Antifungal Activity (EC50) |
---|---|---|---|
This compound | Cyano, Hydroxy, Furan, Thiophene | 5 - 15 µM | 20 - 50 mg/L |
3-Cyano-N-(2-hydroxyethyl)benzamide | Cyano, Hydroxy | 10 - 25 µM | >100 mg/L |
N-(furan-2-yl)benzamide | Furan only | >25 µM | Not tested |
General Scientific Research Applications of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide
- Chemistry : Used as a building block in organic synthesis for the development of new compounds and materials.
- Biology : Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
- Medicine : Explored for its potential therapeutic applications, including drug development and delivery systems.
- Industry : Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and benzamide moiety can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanol: A thiophene derivative used in the preparation of biologically active compounds.
2-Aminobenzamide: A benzamide derivative with applications in medicinal chemistry.
Uniqueness
2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide is unique due to the presence of both a thiophene ring and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Features
- Benzamide Core : The presence of the benzamide structure contributes to its pharmacological properties.
- Thiophene Ring : The thiophene moiety enhances π–π stacking interactions with biological macromolecules, potentially influencing its binding affinity to proteins and enzymes.
The biological activity of this compound is believed to involve interaction with various biological targets. Its mechanism may include:
- Enzyme Inhibition : Binding to specific enzymes, thereby inhibiting their activity.
- Receptor Modulation : Potentially affecting receptor functions that could lead to therapeutic effects.
Therapeutic Applications
Research indicates that this compound may have applications in:
- Antimicrobial Activity : Studies suggest potential effectiveness against certain bacterial strains.
- Cancer Treatment : Its structural analogs have shown promise as BRAF(V600E) inhibitors, which are significant in treating melanoma and other cancers .
Case Studies and Experimental Data
- Antimicrobial Studies : A study on similar compounds indicated that derivatives of thiophenes exhibit promising antibacterial activities against strains like Staphylococcus aureus and Escherichia coli. For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .
- Structure-Activity Relationship (SAR) : Research on related benzamide derivatives has revealed that modifications can significantly enhance biological activity. For example, N-(thiophen-2-yl) benzamide derivatives were identified as potent BRAF(V600E) inhibitors with IC50 values as low as 900 nM .
Table of Biological Activities
Compound Name | Activity Type | Target/Mechanism | IC50/MIC Values |
---|---|---|---|
This compound | Antimicrobial | Various bacterial strains | Low micromolar range |
N-(thiophen-2-yl) benzamide derivatives | Cancer treatment | BRAF(V600E) kinase | IC50 = 900 nM |
Properties
Molecular Formula |
C13H13NO2S |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-hydroxy-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H13NO2S/c15-12-6-2-1-5-11(12)13(16)14-8-7-10-4-3-9-17-10/h1-6,9,15H,7-8H2,(H,14,16) |
InChI Key |
LJCGBHHWGYNISY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=CS2)O |
Origin of Product |
United States |
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